{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
CAS No.:
Cat. No.: VC15749484
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | 2-[1-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C15H23N3O2/c1-17-13(9-14(16-17)12-2-3-12)10-18-6-4-11(5-7-18)8-15(19)20/h9,11-12H,2-8,10H2,1H3,(H,19,20) |
| Standard InChI Key | GZDQCTDXZNTFGY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2CC2)CN3CCC(CC3)CC(=O)O |
Introduction
Molecular Formula and Weight
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Molecular Formula: C15H23N3O2
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Molecular Weight: 277.36 g/mol
Structural Features
The compound consists of:
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A cyclopropyl group attached to a pyrazole ring.
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A methyl substituent on the pyrazole ring.
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A piperidine ring linked to an acetic acid moiety.
This structure suggests a combination of heterocyclic and aliphatic components, which may contribute to its biological activity.
Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the pyrazole core: Cyclopropyl-substituted pyrazoles are synthesized using hydrazine derivatives and diketones.
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Piperidine functionalization: Introduction of the piperidine ring through alkylation or reductive amination.
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Acetic acid attachment: Final coupling with an acetic acid derivative.
Each step requires careful optimization to ensure regioselectivity and high yields.
Characterization Techniques
The compound is characterized using:
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups, including carboxylic acid (-COOH).
Potential as a Pharmacological Agent
Due to its structural features, this compound may serve as:
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Anti-inflammatory Agent: Pyrazole derivatives are known for their activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Central Nervous System (CNS) Modulator: Piperidine-containing compounds often exhibit CNS activity, including as antipsychotics or antidepressants.
Molecular Docking Studies
Preliminary in silico studies suggest that the compound can interact with protein targets such as:
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Enzymes involved in inflammation.
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Receptors in neurological pathways.
Medicinal Chemistry
This compound can serve as a lead molecule for designing:
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Anti-inflammatory drugs.
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CNS-active agents targeting depression or anxiety.
Agrochemical Applications
Similar derivatives have been explored as fungicides or insecticides, leveraging the pyrazole core's versatility.
Challenges
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Limited water solubility may restrict its use in biological systems.
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Stability under physiological conditions needs further evaluation.
Future Research
To enhance its drug-like properties, modifications such as:
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Introduction of polar functional groups for better solubility.
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Exploration of prodrug strategies to improve bioavailability.
This comprehensive analysis highlights the potential of {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid in pharmaceutical and agrochemical fields, warranting further research into its synthesis, biological activity, and optimization for practical applications.
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